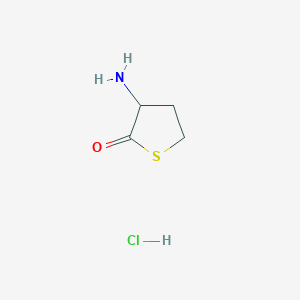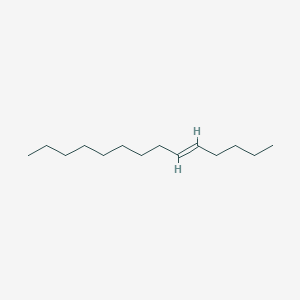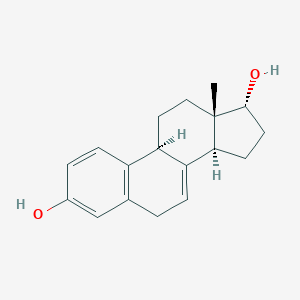
Gibberellin A95
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gibberellin A95 is a member of the gibberellin family, which are diterpenoid carboxylic acids known for their role as plant hormones. Gibberellins were first identified in the fungus Gibberella fujikuroi, which caused abnormal growth in rice plants. This compound, like other gibberellins, plays a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering .
准备方法
Synthetic Routes and Reaction Conditions: Gibberellin A95 can be synthesized through a series of chemical reactions starting from geranylgeranyl diphosphate. The synthesis involves multiple steps, including cyclization, oxidation, and functional group modifications. The key steps include:
- Cyclization of geranylgeranyl diphosphate to form ent-kaurene.
- Oxidation of ent-kaurene to ent-kaurenoic acid.
- Further oxidation and rearrangement to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using fungi such as Fusarium fujikuroi. The fermentation process is optimized to maximize the yield of this compound. Key factors include:
- Selection of high-yielding fungal strains.
- Optimization of fermentation conditions such as temperature, pH, and nutrient availability.
- Downstream processing to purify this compound from the fermentation broth .
化学反应分析
Types of Reactions: Gibberellin A95 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or modifying its biological effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions include various gibberellin derivatives with altered biological activities.
科学研究应用
Gibberellin A95 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the biosynthesis and metabolism of gibberellins.
Biology: Investigated for its role in regulating plant growth and development, including stem elongation, seed germination, and flowering.
Medicine: Explored for its potential therapeutic applications, particularly in modulating plant-derived compounds for medicinal purposes.
Industry: Utilized in agriculture to enhance crop yields and improve the quality of fruits and vegetables.
作用机制
Gibberellin A95 exerts its effects by binding to specific receptors in plant cells, known as GID1 receptors. This binding triggers a signaling cascade that leads to the degradation of DELLA proteins, which are repressors of gibberellin signaling. The degradation of DELLA proteins allows for the activation of various transcription factors that regulate gene expression, leading to the promotion of plant growth and development .
相似化合物的比较
Gibberellin A95 is one of many gibberellins, each with unique structural features and biological activities. Similar compounds include:
Gibberellin A1: Known for its role in promoting stem elongation and seed germination.
Gibberellin A3 (Gibberellic Acid): Widely used in agriculture to enhance crop yields.
Gibberellin A4 and A7: Often used in combination to regulate plant growth.
Uniqueness: this compound is unique in its specific structural features, which confer distinct biological activities compared to other gibberellins. Its unique properties make it a valuable compound for research and agricultural applications .
属性
CAS 编号 |
78259-50-4 |
|---|---|
分子式 |
C19H22O5 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,6,11-13,23H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1 |
InChI 键 |
UXLXLQYIDWLPKX-KQBHUUJHSA-N |
SMILES |
CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |
手性 SMILES |
C[C@@]12CC=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O |
规范 SMILES |
CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |
Key on ui other cas no. |
78259-50-4 |
物理描述 |
Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene, gibb-3-ene-1,10-dicarboxylic Acid Deriv.; GA95; NSC 224287 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)





![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)






